5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester

Vue d'ensemble

Description

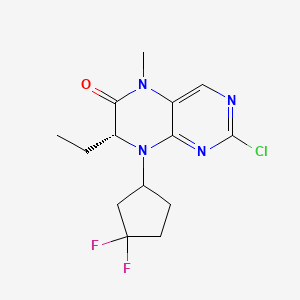

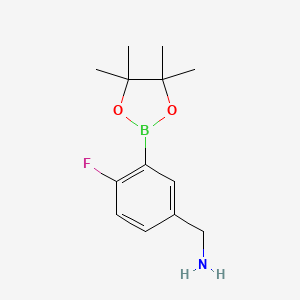

5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester, also known as AMFPBA, is a boronic acid derivative . It has a CAS Number of 1544673-68-8 and a molecular weight of 251.11 g/mol .

Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This process is complicated by the high propensity of the liberated diol to regenerate the pinacol boronic ester .Molecular Structure Analysis

The linear formula of 5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester is C13H19BFNO2 .Chemical Reactions Analysis

Pinacol boronic esters are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis

The molecular weight of 5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester is 251.11 g/mol .Applications De Recherche Scientifique

Drug Design and Synthesis

This compound is particularly valuable in the field of drug design and synthesis due to its boronic acid ester group. Boronic acids are crucial in the development of proteasome inhibitors which are used in cancer therapies . The fluorine atom present in the compound can increase the bioavailability and metabolic stability of potential drugs.

Neutron Capture Therapy

Boron-containing compounds like this one are explored for their potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment. The boron isotope (10B) captures neutrons and undergoes fission, selectively destroying cancer cells while sparing healthy tissue .

Diagnostic Agents

The boronic acid moiety can be used to create diagnostic agents. It can bind to various biomolecules, which can be detected using different imaging techniques. This property is useful in the development of diagnostic kits for diseases like cancer .

Polymer Chemistry

In polymer chemistry, this compound can be used to introduce boronic acid functionalities into polymers. These modified polymers have applications in self-healing materials, as the boronic ester can reversibly form and break bonds under certain conditions .

Organic Synthesis

The pinacol ester group in the compound is a pivotal player in organic synthesis. It can be used in Suzuki coupling reactions, which are widely employed to form carbon-carbon bonds in the synthesis of complex organic molecules .

Sensor Development

Boronic acids interact with saccharides, which makes them useful in the development of glucose sensors. Such sensors are vital for monitoring blood sugar levels in diabetic patients .

Material Science

The compound’s ability to form stable complexes with various molecules finds applications in material science. It can be used to create functional materials with specific recognition capabilities for ions or organic molecules .

Agricultural Chemistry

In agricultural chemistry, boronic acids are investigated for their role in plant growth and development. They can be used to synthesize plant hormones or as part of pest control strategies .

Safety And Hazards

Propriétés

IUPAC Name |

[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-16)5-6-11(10)15/h5-7H,8,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWBJTGBUPLUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442635.png)

![7-Bromothieno[2,3-b]pyrazine](/img/structure/B1442637.png)

![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B1442639.png)

![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1442642.png)

![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1442647.png)

![[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride](/img/structure/B1442648.png)

-amine dihydrochloride](/img/structure/B1442651.png)

![1,4-Dioxaspiro[4.5]decan-7-amine](/img/structure/B1442656.png)